molecular formula C12H8F3NO3 B1374060 4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid CAS No. 1281584-65-3

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid

Cat. No. B1374060
CAS RN: 1281584-65-3
M. Wt: 271.19 g/mol
InChI Key: UMAKMMZASHZIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C12H8F3NO3 and a molecular weight of 271.19 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and a trifluoroethoxy group .


Chemical Reactions Analysis

Quinoline compounds are versatile in chemical reactions. They can undergo various reactions such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Trifluoroethanol, a related compound, can serve as a source of the trifluoroethoxy group for various chemical reactions .

Future Directions

Quinoline compounds, including “4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid”, have potential applications in the fields of industrial and synthetic organic chemistry, and medicinal chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research may focus on exploring their biological activities and developing new synthesis methods.

properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-5-9(11(17)18)16-8-4-2-1-3-7(8)10/h1-5H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAKMMZASHZIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethoxy)quinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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